Larotrectinib sulfate Larotrectinib sulfate Larotrectinib, also known as ARRY-470 and LOXO-101, is an orally bioavailable, potent, ATP-competitive inhibitor of TRKA, TRKB, and TRKC. LOXO-101 has IC50 values in the low nanomolar range for inhibition of all three TRK family members in binding and cellular assays, with 100x selectivity over other kinases, and has shown acceptable pharmaceutical properties and safety in nonclinical models. The TRK family of neurotrophin receptors, TRKA, TRKB, and TRKC (encoded by NTRK1, NTRK2, and NTRK3 genes, respectively) and their neurotrophin ligands regulate growth, differentiation and survival of neurons.
Brand Name: Vulcanchem
CAS No.: 1223405-08-0
VCID: VC0532505
InChI: InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)/t14-,18+;/m0./s1
SMILES: C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O
Molecular Formula: C21H24F2N6O6S
Molecular Weight: 526.51

Larotrectinib sulfate

CAS No.: 1223405-08-0

Inhibitors

VCID: VC0532505

Molecular Formula: C21H24F2N6O6S

Molecular Weight: 526.51

Purity: >98% (or refer to the Certificate of Analysis)

Larotrectinib sulfate - 1223405-08-0

CAS No. 1223405-08-0
Product Name Larotrectinib sulfate
Molecular Formula C21H24F2N6O6S
Molecular Weight 526.51
IUPAC Name (3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid
Standard InChI InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)/t14-,18+;/m0./s1
Standard InChIKey PXHANKVTFWSDSG-QLOBERJESA-N
SMILES C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O
Appearance Solid powder
Description Larotrectinib, also known as ARRY-470 and LOXO-101, is an orally bioavailable, potent, ATP-competitive inhibitor of TRKA, TRKB, and TRKC. LOXO-101 has IC50 values in the low nanomolar range for inhibition of all three TRK family members in binding and cellular assays, with 100x selectivity over other kinases, and has shown acceptable pharmaceutical properties and safety in nonclinical models. The TRK family of neurotrophin receptors, TRKA, TRKB, and TRKC (encoded by NTRK1, NTRK2, and NTRK3 genes, respectively) and their neurotrophin ligands regulate growth, differentiation and survival of neurons.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Larotrectinib sulfate; LOXO-101 sulfate; LOXO 101 sulfate; LOXO101 sulfate; ARRY-470 sulfate; ARRY470 sulfate; ARRY 470 sulfate; Vitrakvi;
Reference 1: Attia MH, Elrazaz EZ, El-Emam SZ, Taher AT, Abdel-Aziz HA, Abouzid KAM. Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorg Chem. 2019 Nov 21:103458. doi: 10.1016/j.bioorg.2019.103458. [Epub ahead of print] PubMed PMID: 31785854.
2: Bielack SS, Cox MC, Nathrath M, Apel K, Blattmann C, Holl T, Jenewein R, Klenk U, Klothaki P, Müller-Abt P, Ortega-Lawerenz S, Reynolds M, Scheer M, Simon-Klingenstein K, Stegmaier S, Tupper R, Vokuhl C, von Kalle T. Rapid, complete and sustained tumour response to the TRK inhibitor larotrectinib in an infant with recurrent, chemotherapy-refractory infantile fibrosarcoma carrying the characteristic ETV6-NTRK3 gene fusion. Ann Oncol. 2019 Nov 1;30(Supplement_8):viii31-viii35. doi: 10.1093/annonc/mdz382. PubMed PMID: 31738425; PubMed Central PMCID: PMC6859811.
3: Schewe DM, Lenk L, Vogiatzi F, Winterberg D, Rademacher AV, Buchmann S, Henry D, Bergmann AK, Cario G, Cox MC. Larotrectinib in TRK fusion-positive pediatric B-cell acute lymphoblastic leukemia. Blood Adv. 2019 Nov 26;3(22):3499-3502. doi: 10.1182/bloodadvances.2019000700. PubMed PMID: 31725893; PubMed Central PMCID: PMC6880891.
4: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548088/ PubMed PMID: 31643418.
5: Kato S, Fujimura J, Nozaki Y, Yamaguchi S, Takagi T, Hayashi T, Saito T, Henry D, Ku N, Suehara Y. [A Case of Pediatric Soft Tissue Sarcoma with LMNA-NTRK1 Gene Fusion Treated with Larotrectinib under Single Patient Expanded Access System]. Gan To Kagaku Ryoho. 2019 Oct;46(10):1595-1597. Japanese. PubMed PMID: 31631147.
6: Walter AW, Kandula VVR, Shah N. Larotrectinib imaging response in low-grade glioma. Pediatr Blood Cancer. 2020 Jan;67(1):e28002. doi: 10.1002/pbc.28002. Epub 2019 Sep 22. PubMed PMID: 31544356.
7: Federman N, McDermott R. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Expert Rev Clin Pharmacol. 2019 Oct;12(10):931-939. doi: 10.1080/17512433.2019.1661775. Epub 2019 Sep 10. Review. PubMed PMID: 31469968.
8: Ricciuti B, Genova C, Crinò L, Libra M, Leonardi GC. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. Onco Targets Ther. 2019 Apr 30;12:3171-3179. doi: 10.2147/OTT.S177051. eCollection 2019. PubMed PMID: 31118670; PubMed Central PMCID: PMC6503327.
9: Wells AE, Mallen AM, Bui MM, Reed DR, Apte SM. NTRK-1 fusion in endocervical fibroblastic malignant peripheral nerve sheath tumor marking eligibility for larotrectinib therapy: A case report. Gynecol Oncol Rep. 2019 Apr 23;28:141-144. doi: 10.1016/j.gore.2019.04.006. eCollection 2019 May. PubMed PMID: 31080864; PubMed Central PMCID: PMC6506462.
10: Wilson FH, Herbst RS. Larotrectinib in NTRK-Rearranged Solid Tumors(Published as part of the Biochemistry series "Biochemistry to Bedside"). Biochemistry. 2019 Mar 26;58(12):1555-1557. doi: 10.1021/acs.biochem.9b00126. Epub 2019 Mar 13. PubMed PMID: 30865435.
11: Bhangoo MS, Sigal D. TRK Inhibitors: Clinical Development of Larotrectinib. Curr Oncol Rep. 2019 Feb 4;21(2):14. doi: 10.1007/s11912-019-0761-y. Review. PubMed PMID: 30715603.
12: Scott LJ. Larotrectinib: First Global Approval. Drugs. 2019 Feb;79(2):201-206. doi: 10.1007/s40265-018-1044-x. Review. PubMed PMID: 30635837.
13: Hong DS, Bauer TM, Lee JJ, Dowlati A, Brose MS, Farago AF, Taylor M, Shaw AT, Montez S, Meric-Bernstam F, Smith S, Tuch BB, Ebata K, Cruickshank S, Cox MC, Burris HA, Doebele RC. Larotrectinib in adult patients with solid tumours: a multi-centre, open-label, phase I dose-escalation study. Ann Oncol. 2019 Feb 1;30(2):325-331. doi: 10.1093/annonc/mdy539. PubMed PMID: 30624546; PubMed Central PMCID: PMC6386027.
14: Larotrectinib OK'd for Cancers with TRK Fusions. Cancer Discov. 2019 Jan;9(1):8-9. doi: 10.1158/2159-8290.CD-NB2018-163. Epub 2018 Dec 3. PubMed PMID: 30510115.
15: Sparidans RW, Wang Y, Schinkel AH, Schellens JHM, Beijnen JH. Quantitative bioanalytical assay for the tropomyosin receptor kinase inhibitor larotrectinib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Dec 1;1102-1103:167-172. doi: 10.1016/j.jchromb.2018.10.023. Epub 2018 Oct 30. PubMed PMID: 30396050.
16: Laetsch TW, Hawkins DS. Larotrectinib for the treatment of TRK fusion solid tumors. Expert Rev Anticancer Ther. 2019 Jan;19(1):1-10. doi: 10.1080/14737140.2019.1538796. Epub 2018 Oct 24. PubMed PMID: 30350734.
17: Ziegler DS, Wong M, Mayoh C, Kumar A, Tsoli M, Mould E, Tyrrell V, Khuong-Quang DA, Pinese M, Gayevskiy V, Cohn RJ, Lau LMS, Reynolds M, Cox MC, Gifford A, Rodriguez M, Cowley MJ, Ekert PG, Marshall GM, Haber M. Brief Report: Potent clinical and radiological response to larotrectinib in TRK fusion-driven high-grade glioma. Br J Cancer. 2018 Sep;119(6):693-696. doi: 10.1038/s41416-018-0251-2. Epub 2018 Sep 17. PubMed PMID: 30220707; PubMed Central PMCID: PMC6173734.
18: DuBois SG, Laetsch TW, Federman N, Turpin BK, Albert CM, Nagasubramanian R, Anderson ME, Davis JL, Qamoos HE, Reynolds ME, Cruickshank S, Cox MC, Hawkins DS, Mascarenhas L, Pappo AS. The use of neoadjuvant larotrectinib in the management of children with locally advanced TRK fusion sarcomas. Cancer. 2018 Nov 1;124(21):4241-4247. doi: 10.1002/cncr.31701. Epub 2018 Sep 11. PubMed PMID: 30204247; PubMed Central PMCID: PMC6263791.
19: Berger S, Martens UM, Bochum S. Larotrectinib (LOXO-101). Recent Results Cancer Res. 2018;211:141-151. doi: 10.1007/978-3-319-91442-8_10. Review. PubMed PMID: 30069765.
20: Halalsheh H, McCarville MB, Neel M, Reynolds M, Cox MC, Pappo AS. Dramatic bone remodeling following larotrectinib administration for bone metastasis in a patient with TRK fusion congenital mesoblastic nephroma. Pediatr Blood Cancer. 2018 Oct;65(10):e27271. doi: 10.1002/pbc.27271. Epub 2018 Jun 12. PubMed PMID: 29893456.
PubChem Compound 67330085
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator